molecular formula C14H21ClNO3P B12586446 Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate CAS No. 650634-04-1

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate

Cat. No.: B12586446
CAS No.: 650634-04-1
M. Wt: 317.75 g/mol
InChI Key: VKUBUAKVKVBLTB-UHFFFAOYSA-N
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Description

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a piperidine ring, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate typically involves the reaction of piperidine with a chlorophenyl derivative and a phosphonate reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, 4-chlorobenzyl chloride, and dimethyl phosphite.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride.

    Procedure: The piperidine is first reacted with 4-chlorobenzyl chloride to form the intermediate, which is then treated with dimethyl phosphite to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring and chlorophenyl group contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [(4-fluorophenyl)(piperidin-1-yl)methyl]phosphonate
  • Dimethyl [(4-bromophenyl)(piperidin-1-yl)methyl]phosphonate
  • Dimethyl [(4-methylphenyl)(piperidin-1-yl)methyl]phosphonate

Uniqueness

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity and specificity for its targets.

Properties

CAS No.

650634-04-1

Molecular Formula

C14H21ClNO3P

Molecular Weight

317.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]piperidine

InChI

InChI=1S/C14H21ClNO3P/c1-18-20(17,19-2)14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

VKUBUAKVKVBLTB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)N2CCCCC2)OC

Origin of Product

United States

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